molecular formula C24H16ClF2N3O B2829798 2-(3-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one CAS No. 892360-02-0

2-(3-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

Cat. No. B2829798
CAS RN: 892360-02-0
M. Wt: 435.86
InChI Key: CASXHXOBGMCWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is a useful research compound. Its molecular formula is C24H16ClF2N3O and its molecular weight is 435.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

One of the prominent applications of quinoline derivatives is in the field of cancer therapy. A study by Tian et al. (2018) discusses the preparation of an anticancer micro-medicine based on a quinoline structure synthesized as an anticancer prodrug. This study highlights the pH-sensitive anticancer drugs obtained by a simple hydrothermal method, emphasizing the promising prospect of such compounds in chemotherapy of oral cancer.

Benzodiazepine Binding Activity

The compound's relevance to benzodiazepine (BZ) receptor binding activity has been investigated, showcasing its potential in modifying neurological activities. Francis et al. (1991) reported on the synthesis of a compound with a quinoline structure that exhibited high affinity for the BZ receptor, demonstrating the potential of such compounds as BZ antagonists in rat models (Francis et al., 1991).

Novel Tetracyclic Ring System

Eller et al. (2007) explored the synthesis of derivatives of a novel tetracyclic ring system, providing insights into the structural variations and potential applications of these compounds in various biological studies (Eller, Datterl, & Holzer, 2007).

High Affinity Central Benzodiazepine Receptor Ligands

Carotti et al. (2003) synthesized novel 2-phenyl-2,5-dihydropyrazolo[4,3-c]quinolin-3-(3H)-ones with high affinity for central benzodiazepine receptors. This study not only demonstrates the compound's potential in neurological applications but also provides insights into the hydrogen bonding receptor sites, contributing to the development of potent antagonists (Carotti et al., 2003).

Antitubercular Activity

Kantevari et al. (2011) focused on the synthesis and antitubercular evaluation of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, demonstrating the potential of quinoline derivatives in treating tuberculosis. This study found certain compounds with significant inhibitory activity against Mycobacterium tuberculosis, highlighting the therapeutic applications of these compounds in infectious diseases (Kantevari et al., 2011).

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF2N3O/c25-17-3-1-2-16(10-17)13-30-24(31)21-14-29(12-15-4-6-18(26)7-5-15)22-9-8-19(27)11-20(22)23(21)28-30/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASXHXOBGMCWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.